molecular formula C12H8F3NO B3305583 4-(2-(Trifluoromethoxy)phenyl)pyridine CAS No. 923297-56-7

4-(2-(Trifluoromethoxy)phenyl)pyridine

Cat. No. B3305583
Key on ui cas rn: 923297-56-7
M. Wt: 239.19 g/mol
InChI Key: SNJGKXRRZRKLAN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07781436B2

Procedure details

To a solution of 4-(2-trifluoromethoxy-phenyl)-pyridine in toluene was added (1 eq.) benzyl bromide, and reaction mixture was stirred under reflux for 2 h. Reaction was monitored by TLC (CH2Cl2/MeOH 95:5) and revealed total conversion to the first intermediate. Complete evaporation of solvent gave a white solid which was pure enough to carry out the next step. The white solid was dissolved in MeOH under argon and cooled down to 0° C., (4 eq.) NaBH4 was added portion-wise (exothermic reaction). The reaction mixture was then stirred for 3 h at RT, reaction again monitored by TLC (CH2Cl2/MeOH 95:5) and revealed total conversion. Evaporation of MeOH, redissolution in CH2Cl2, and washing with 1N NaHCO3 then brine, and evaporation, followed by SiO2 gel chromatography (CH2Cl2/MeOH) gave the title compound in 61% yield.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
CH2Cl2 MeOH
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
CH2Cl2 MeOH
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six
Yield
61%

Identifiers

REACTION_CXSMILES
[F:1][C:2]([F:17])([F:16])[O:3][C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][C:5]=1[C:10]1[CH:15]=[CH:14][N:13]=[CH:12][CH:11]=1.[CH2:18](Br)[C:19]1[CH:24]=[CH:23][CH:22]=[CH:21][CH:20]=1.C(Cl)Cl.CO.[BH4-].[Na+]>C1(C)C=CC=CC=1.CO>[CH2:18]([N:13]1[CH2:12][CH:11]=[C:10]([C:5]2[CH:6]=[CH:7][CH:8]=[CH:9][C:4]=2[O:3][C:2]([F:1])([F:16])[F:17])[CH2:15][CH2:14]1)[C:19]1[CH:24]=[CH:23][CH:22]=[CH:21][CH:20]=1 |f:2.3,4.5|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC(OC1=C(C=CC=C1)C1=CC=NC=C1)(F)F
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC=CC=C1)Br
Step Three
Name
CH2Cl2 MeOH
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(Cl)Cl.CO
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[BH4-].[Na+]
Step Five
Name
CH2Cl2 MeOH
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(Cl)Cl.CO
Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 2 h
Duration
2 h
CUSTOM
Type
CUSTOM
Details
Reaction
CUSTOM
Type
CUSTOM
Details
Complete evaporation of solvent
CUSTOM
Type
CUSTOM
Details
gave a white solid which
CUSTOM
Type
CUSTOM
Details
portion-wise (exothermic reaction)
STIRRING
Type
STIRRING
Details
The reaction mixture was then stirred for 3 h at RT
Duration
3 h
CUSTOM
Type
CUSTOM
Details
reaction
CUSTOM
Type
CUSTOM
Details
Evaporation of MeOH, redissolution in CH2Cl2
WASH
Type
WASH
Details
washing with 1N NaHCO3
CUSTOM
Type
CUSTOM
Details
brine, and evaporation

Outcomes

Product
Name
Type
product
Smiles
C(C1=CC=CC=C1)N1CCC(=CC1)C1=C(C=CC=C1)OC(F)(F)F
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 61%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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